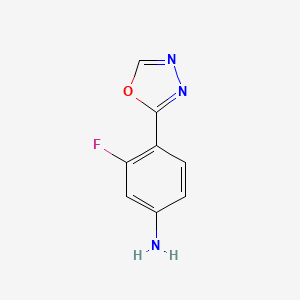

3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline

Overview

Description

“3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring containing an oxygen atom and two nitrogen atoms . This compound is part of a class of compounds known as 1,3,4-oxadiazoles, which are known for their wide range of biological activities .

Synthesis Analysis

1,3,4-Oxadiazoles, including “3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline”, can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline” can be analyzed using various spectroscopic techniques such as FT-IR, LCMS, and NMR .

Chemical Reactions Analysis

1,3,4-Oxadiazoles, including “3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline”, have the ability to undergo various chemical reactions. This makes them important for molecule planning because of their privileged structure, which has enormous biological potential .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline” can be determined using various techniques. For example, its melting point can be determined, and its chemical structure can be analyzed using NMR spectroscopy .

Scientific Research Applications

Anticancer Activity

The 1,3,4-oxadiazole scaffold, which is part of the structure of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline, has been extensively studied for its potential as an anticancer agent. These compounds have shown promise in inhibiting various enzymes and proteins that contribute to cancer cell proliferation. They have been tested against different cancer cell lines, demonstrating significant cytotoxicity .

Enzyme Inhibition

This compound has been found to inhibit several enzymes that are crucial in the pathogenesis of diseases, including cancer. For example, it can inhibit thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, which are all targets in cancer therapy .

Antimicrobial Activity

The presence of the 1,3,4-oxadiazole ring has been associated with good antimicrobial activity. The structural relationship between the oxadiazole ring and attached biologically active groups plays a significant role in the antimicrobial properties of these compounds .

Pharmacological Surrogate

In medicinal chemistry, the 1,3,4-oxadiazole unit has been used as a surrogate (bioisostere) for carboxylic acids, esters, and carboxamides due to its similar properties. This allows for the development of new drugs with potentially improved pharmacokinetic and pharmacodynamic profiles .

Analgesic and Anti-inflammatory Properties

Compounds containing the 1,3,4-oxadiazole core have been reported to exhibit analgesic and anti-inflammatory activities. This makes them valuable for the development of new pain management and anti-inflammatory medications .

Antiviral and Antihypertensive Effects

The broad spectrum of biological activities of 1,3,4-oxadiazole derivatives also extends to antiviral and antihypertensive effects. These properties are being explored to create new treatments for viral infections and hypertension .

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is the Epidermal Growth Factor Receptor (EGFR) enzyme . EGFR plays a critical role in controlling the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

The compound shows a robust inhibitory effect against the EGFR wild-type enzyme . It has been observed to have a 10-fold inferior potency against the mutant form of EGFR . This suggests that the compound interacts with its targets, leading to changes in their activity.

Result of Action

The compound’s action results in significant anticancer efficacy . It has been found to display potent cytotoxicity, with some compounds showing superior potency compared to established anticancer drugs . Furthermore, the compound has been observed to cause cell cycle arrest at G1/G0 and G2 phases .

properties

IUPAC Name |

3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARQNTOPRMEPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline | |

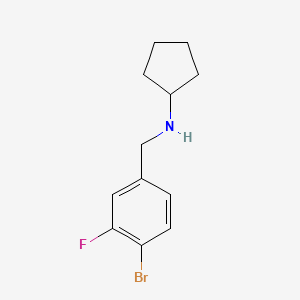

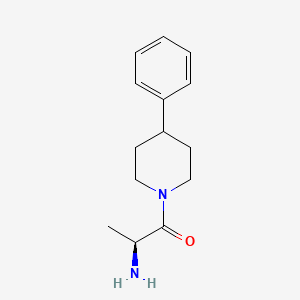

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)